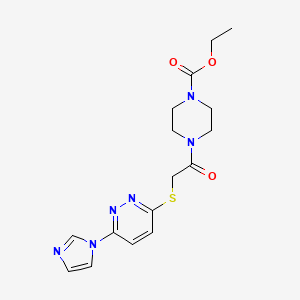![molecular formula C19H19N3O3 B2535260 methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate CAS No. 1986396-12-6](/img/structure/B2535260.png)
methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate” is a chemical compound with the molecular formula C18H17N3O3 . It has a molecular weight of 323.35 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 521.5±50.0 °C . Unfortunately, the melting point and flash point are not available .Aplicaciones Científicas De Investigación
Stereochemistry and Reactivity
- Research on similar compounds, such as derivatives of pyrazole and indazole, has explored their stereochemistry in reactions like Grignard reactions, offering insights into solvent effects and conformational changes affecting stereochemical outcomes. This type of research is foundational for designing synthesis pathways for complex molecules (Colantoni et al., 1978).
Heterocyclic Synthesis
- The synthesis of heterocyclic systems, such as fused pyrimidinones, using specific reagents showcases the versatility of these compounds in creating pharmacologically interesting structures. These methods are crucial for developing new therapeutic agents (Toplak et al., 1999).
Supramolecular Structures
- Studies on substituted benzoylates, including pyrazolylbenzoates, reveal their ability to form hydrogen-bonded supramolecular structures. These findings are significant for the design of new materials with specific physical properties, such as porosity or molecular recognition capabilities (Portilla et al., 2007).
Antibacterial and Antifungal Activities
- Research into pyrazoline and pyrazole derivatives highlights their potential antibacterial and antifungal activities, suggesting that similar compounds could serve as starting points for the development of new antimicrobial agents (Hassan, 2013).
Catalysis and Green Chemistry
- The use of tetra-methyl ammonium hydroxide in synthesizing tetrahydrobenzo[b]pyran derivatives demonstrates the application of green chemistry principles in catalysis, providing a more environmentally friendly approach to chemical synthesis (Balalaie et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Propiedades
IUPAC Name |
methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-21-10-11-22-17(18(21)23)15-4-2-3-5-16(15)20-22/h6-11H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQONIKRIGFEAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

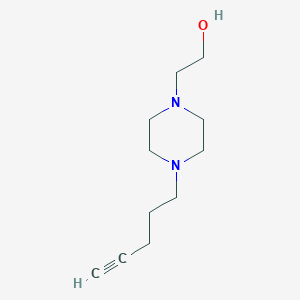
![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)
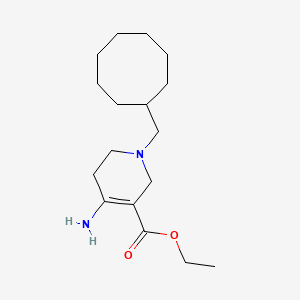
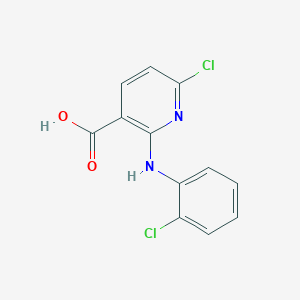
![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
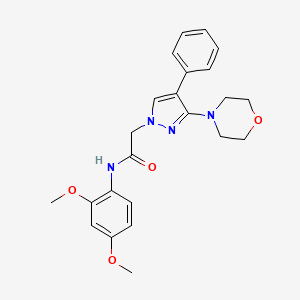
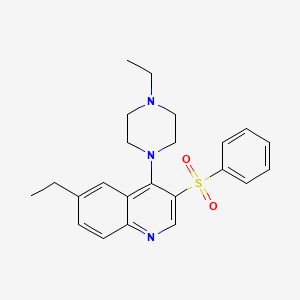
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)
